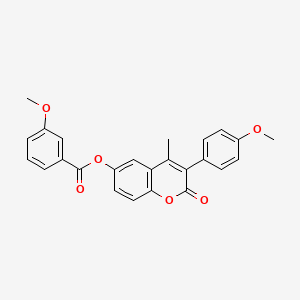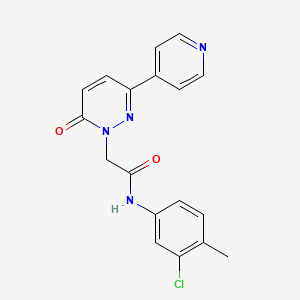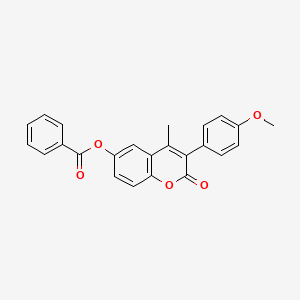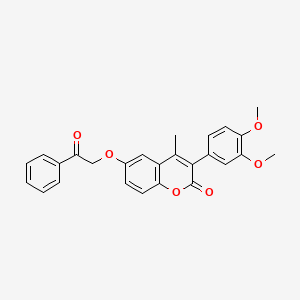![molecular formula C17H13FN6O2S3 B11253797 3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B11253797.png)
3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a small molecule with the systematic name 3-[3-({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide .
- It belongs to the class of organic compounds known as diarylthioethers . These compounds contain a thioether group substituted by two aryl groups.
- The molecular formula is C₁₉H₁₅FN₆OS₃ .
- Unfortunately, specific information about its origin or natural occurrence is not readily available.
Preparation Methods
- The synthetic routes and reaction conditions for this compound are not widely documented. it likely involves the combination of various heterocyclic building blocks.
- Industrial production methods may involve multistep organic synthesis, starting from commercially available precursors.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and functional groups present.
- Major products formed would vary based on the reaction pathway.
Scientific Research Applications
- Research applications span several fields:
Medicine: Investigating its potential as a drug candidate due to its structural features.
Chemistry: Studying its reactivity and interactions with other molecules.
Biology: Exploring its effects on cellular processes.
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- It likely interacts with specific molecular targets, possibly involving enzymes or receptors.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, similar compounds include:
Remember that further research and experimental data are essential to fully understand this compound’s properties and applications
Properties
Molecular Formula |
C17H13FN6O2S3 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3-[3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H13FN6O2S3/c18-11-3-1-10(2-4-11)12-7-27-17(20-12)28-8-13-21-15(26-24-13)6-5-14(25)22-16-23-19-9-29-16/h1-4,7,9H,5-6,8H2,(H,22,23,25) |
InChI Key |
GFHUPAJJAXZVPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=NN=CS4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(propan-2-yl)phenyl]-5-[1-(pyrrolidin-1-yl)cyclohexyl]-1H-tetrazole](/img/structure/B11253722.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B11253735.png)
![4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine](/img/structure/B11253740.png)
![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11253744.png)
![4-bromo-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B11253748.png)

![3-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11253767.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253773.png)



![N-Methyl-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-phenylacetamide](/img/structure/B11253800.png)

